NR2F1 agonist 1
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Overview
Description
NR2F1 agonist 1 is a compound that specifically activates the nuclear receptor NR2F1, also known as COUP-TF1. This receptor is part of the steroid/thyroid hormone receptor superfamily and plays a crucial role in regulating gene expression. This compound has been shown to induce dormancy programs in malignant cells, making it a promising candidate for cancer therapy .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: NR2F1 agonist 1 primarily undergoes reactions that involve its interaction with the NR2F1 receptor. These reactions include binding to the receptor and inducing conformational changes that activate downstream signaling pathways .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis and reactions of this compound are not extensively detailed in the available literature. typical organic synthesis reagents and conditions, such as solvents, catalysts, and temperature control, are likely employed .
Major Products Formed: The major products formed from the reactions involving this compound are primarily related to its biological activity. These include the upregulation of NR2F1 and downstream target genes that regulate dormancy in malignant cells .
Scientific Research Applications
NR2F1 agonist 1 has several scientific research applications, particularly in the fields of cancer biology and therapy. It has been shown to induce dormancy in malignant cells, suppress metastasis, and inhibit tumor growth in various cancer models . Additionally, this compound is used in studies investigating the molecular mechanisms of cancer cell dormancy and the development of new therapeutic strategies .
Mechanism of Action
NR2F1 agonist 1 exerts its effects by specifically binding to the NR2F1 receptor, leading to the activation of dormancy programs in malignant cells. This binding results in the upregulation of NR2F1 mRNA and protein levels, as well as the transcription of downstream target genes that regulate cell cycle progression, metastasis suppression, and neural crest lineage programs . The molecular targets and pathways involved include the inhibition of mTOR signaling and the induction of a dormant single-cell state .
Comparison with Similar Compounds
NR2F1 agonist 1 is unique in its ability to specifically activate the NR2F1 receptor and induce dormancy programs in malignant cells. Similar compounds include other agonists of nuclear receptors, such as NR2F2 agonists, which also belong to the steroid/thyroid hormone receptor superfamily . this compound is distinct in its specific activation of NR2F1 and its potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C28H30N4OS |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
16-ethylsulfanyl-12-(2-phenylethyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C28H30N4OS/c1-2-34-27-30-29-26-31(18-15-20-11-5-3-6-12-20)25(33)23-24(32(26)27)22-14-8-7-13-21(22)19-28(23)16-9-4-10-17-28/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3 |
InChI Key |
YMOYEJYEEJZQCT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C2N1C3=C(C(=O)N2CCC4=CC=CC=C4)C5(CCCCC5)CC6=CC=CC=C63 |
Origin of Product |
United States |
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